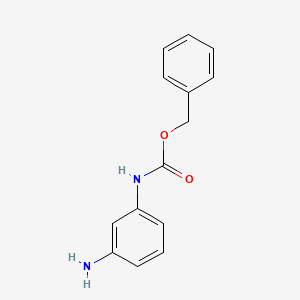

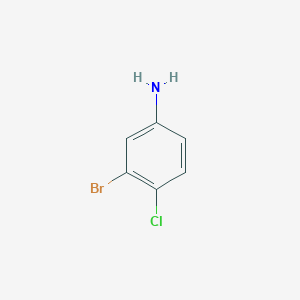

(3-Amino-phenyl)-carbamic acid benzyl ester

Overview

Description

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as Benzylcarbamate, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a versatile compound that has been used for many years in the synthesis of various compounds, and it has recently been gaining attention for its potential applications in the development of new drugs and therapies.

Scientific Research Applications

Enantioselective Synthesis

- The enantioselective preparation of dihydropyrimidones involves the use of carbamic acid esters. This method is pivotal for the synthesis of chiral compounds, showcasing the compound's role in the creation of stereochemically complex structures through Mannich reactions (Goss et al., 2009).

Kinetic Resolution

- A study demonstrated the high enantioselectivity of the kinetic resolution of primary amines at elevated temperatures using carbamic acid esters. This highlights its utility in the selective synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications (Nechab et al., 2007).

Synthesis of Benzyl Esters

- Benzyl esters of amino acids and sugars were synthesized efficiently using a reagent system involving carbamic acid esters, showcasing the compound's role in facilitating esterification reactions without affecting sensitive functional groups (Tummatorn et al., 2007).

Computational Studies

- The stability of various benzamided derivatives, including carbamic acid esters, was analyzed using Density Functional Theory (DFT). This study contributes to our understanding of the structural stability of these compounds, which is crucial for designing new materials and drugs (Sinaga & Nugraha, 2021).

Antimicrobial Activity

- Research on the synthesis of N- and O-acyl derivatives of primary amines, including carbamic acid esters, has explored their potential biological activities. Such studies open up possibilities for the development of new antimicrobial agents (Isakhanyan et al., 2016).

properties

IUPAC Name |

benzyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFFMWGFFEDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)